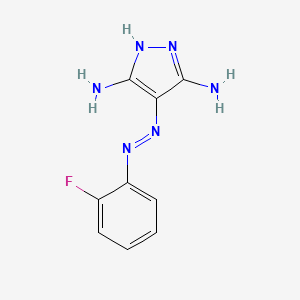![molecular formula C12H11FN2OS B5559024 1-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone](/img/structure/B5559024.png)
1-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone is a compound of interest due to its structural complexity and potential for various biological activities. Research into this compound involves understanding its synthesis, molecular structure, physical and chemical properties, and its interactions with other molecules.
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions, starting from basic chemical reagents to the desired compound through a series of reactions and purifications. The detailed synthesis procedures involve the use of specific catalysts, reaction conditions, and solvents to achieve high yield and purity of the target compound.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]ethanone has been analyzed using various spectroscopic techniques, including FT-IR, NMR, and X-ray crystallography. These analyses provide insights into the compound's geometric parameters, stability, and electronic properties, such as HOMO-LUMO analysis and molecular electrostatic potential (MEP) analysis (Mary et al., 2015).
Scientific Research Applications
Microwave-Assisted Synthesis for Anti-Cancer Agents
Microwave-assisted synthesis techniques have been employed to create thiazolyl(hydrazonoethyl)thiazoles using a similar compound as a building block. This method showed promising activities against breast cancer cells, indicating the compound's role in developing potential anti-cancer agents (Mahmoud et al., 2021).
Antimicrobial and Antioxidant Activities
Research into novel Schiff bases utilizing a similar fluorophenyl compound has uncovered antimicrobial activity. These compounds, synthesized through Gewald synthesis and subsequent reactions, demonstrated significant antimicrobial efficacy, suggesting their usefulness in combating microbial infections (Puthran et al., 2019).
Anticonvulsant Evaluation
Novel (thio)semicarbazone derivatives of arylalkylimidazole, related to the queried compound, have been synthesized and tested for anticonvulsant activity. Some derivatives showed selectivity and high activity against induced seizures, highlighting the compound's potential in developing anticonvulsant medications (Çalış et al., 2011).
Antimicrobial, Antioxidant, and Cytotoxic Evaluation
The creation of imidazole-based heterocycles from compounds like the one has led to the discovery of entities with antimicrobial, antioxidant, anti-hemolytic, and cytotoxic properties. These findings open avenues for their use in treating various diseases and conditions (Abdel-Wahab et al., 2011).
Crystal Structure and Biological Activity
The crystal structure of a compound closely related to the queried molecule has been elucidated, revealing insights into its biological activities, such as antibacterial, antifungal, and antiproliferative effects. This knowledge aids in understanding the compound's interactions and potential applications in material science and pharmaceuticals (Nagaraju et al., 2018).
Anti-oxidant and Anti-microbial Agents
Synthesis and characterization of novel chalcone derivatives have shown excellent anti-oxidant and anti-microbial activities, suggesting the compound's utility in developing new therapeutic agents (Gopi et al., 2016).
properties
IUPAC Name |
1-(4-fluorophenyl)-2-(1-methylimidazol-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c1-15-7-6-14-12(15)17-8-11(16)9-2-4-10(13)5-3-9/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXJVYRMYATEFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194548 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-ethoxyethyl)-5-[(4-ethyl-3-oxopiperazin-1-yl)carbonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5558960.png)
![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-(propoxymethyl)pyrrolidine](/img/structure/B5558971.png)
![(3S*,4R*)-1-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5558974.png)
![2-[6-(2,4-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5558979.png)


![2-methyl-4-[3-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)phenyl]-2-butanol](/img/structure/B5558993.png)
![4-(1H-imidazol-1-ylmethyl)-1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B5559001.png)

![3-(methoxymethyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5559019.png)
![1-(1-{[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-azetidinyl)-2-methylpiperidine](/img/structure/B5559026.png)
![4-methoxy-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5559031.png)
![3-{2-[5-(1,3-benzodioxol-5-ylmethyl)-5-methyl-2-oxopiperidin-1-yl]ethyl}-1,3-oxazinan-2-one](/img/structure/B5559033.png)